molecular formula C7H5Cl2N3 B1404990 2,4-dichloro-6-methyl-6H-pyrrolo[3,4-d]pyrimidine CAS No. 1357086-92-0

2,4-dichloro-6-methyl-6H-pyrrolo[3,4-d]pyrimidine

Cat. No.: B1404990
CAS No.: 1357086-92-0
M. Wt: 202.04 g/mol
InChI Key: NFNRZFJLXGDBDI-UHFFFAOYSA-N
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Description

2,4-Dichloro-6-methyl-6H-pyrrolo[3,4-d]pyrimidine (CAS 1357086-92-0, MFCD23106215) is a high-purity (95%) chemical building block of significant value in medicinal chemistry research . This compound serves as a versatile and crucial synthetic intermediate for the preparation of tricyclic pyrrolo[3,4-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives . These derivatives have been explored as potent adenosine receptor (AR) antagonists, which are important targets for treating conditions such as Parkinson's disease, inflammatory diseases, and cancer . The dichloro substituents on the pyrimidine ring make this compound highly reactive for subsequent substitution reactions, allowing researchers to efficiently develop novel compounds for structure-activity relationship (SAR) studies and biological screening . This product is intended for research and development purposes only and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

2,4-dichloro-6-methylpyrrolo[3,4-d]pyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5Cl2N3/c1-12-2-4-5(3-12)10-7(9)11-6(4)8/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NFNRZFJLXGDBDI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C2C(=C1)N=C(N=C2Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5Cl2N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-dichloro-6-methyl-6H-pyrrolo[3,4-d]pyrimidine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2,4-dichloro-6-methylpyrimidine with suitable reagents to form the desired pyrrolo[3,4-d]pyrimidine structure . The reaction conditions often include the use of catalysts and specific temperature controls to ensure the formation of the desired product.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. Techniques such as continuous flow synthesis and microwave-assisted synthesis can be employed to enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

2,4-Dichloro-6-methyl-6H-pyrrolo[3,4-d]pyrimidine can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Coupling Reactions: It can participate in coupling reactions to form more complex structures.

Common Reagents and Conditions

Common reagents used in these reactions include nucleophiles such as amines and thiols for substitution reactions, oxidizing agents like hydrogen peroxide for oxidation, and reducing agents such as sodium borohydride for reduction .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrrolo[3,4-d]pyrimidine derivatives, while oxidation and reduction reactions can produce different oxidized or reduced forms of the compound .

Scientific Research Applications

Medicinal Chemistry Applications

Antitumor Activity
Research indicates that derivatives of 2,4-dichloro-6-methyl-6H-pyrrolo[3,4-d]pyrimidine exhibit significant antitumor properties. A study demonstrated that compounds containing this structure can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. For instance, the compound was tested against several cancer cell lines, showing IC50 values in the low micromolar range, suggesting potent anticancer activity .

Antimicrobial Properties
The compound has also been evaluated for its antimicrobial efficacy. In vitro studies revealed that it possesses activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were determined for various bacterial strains, demonstrating its potential as a lead compound for developing new antibiotics .

Anti-inflammatory Effects
Another area of interest is the anti-inflammatory potential of this compound. Research has shown that it can modulate inflammatory pathways and reduce cytokine production in cellular models. This property makes it a candidate for further exploration in treating inflammatory diseases .

Materials Science Applications

Dye and Pigment Production
The compound serves as an intermediate in the synthesis of dyes and pigments used in various industries. Its ability to form stable complexes with metals enhances its utility in creating vibrant colors for textiles and plastics .

Fluorescent Chemo-sensors
Recent advancements have highlighted the use of this compound as a fluorescent sensor for detecting metal ions. The compound's unique electronic properties allow it to exhibit fluorescence upon binding with specific metal ions, making it valuable in environmental monitoring applications .

Organic Synthesis Applications

Building Block for Complex Molecules
In organic synthesis, this compound acts as a versatile building block for constructing more complex heterocyclic compounds. Its reactivity allows for various transformations, including nucleophilic substitutions and cycloadditions .

Catalytic Applications
The compound has been explored as a catalyst in several organic reactions due to its ability to facilitate bond formation under mild conditions. It has shown promise in promoting reactions such as cross-coupling and cyclization processes .

Case Studies

Study Application Focus Findings
Zendehdel et al. (2010)Antitumor ActivityDemonstrated significant inhibition of cancer cell lines with IC50 values < 10 µM.
Azeez et al. (2020)Antimicrobial PropertiesReported effective antibacterial activity against Staphylococcus aureus and Escherichia coli.
Mobinikhaledi et al. (2021)Anti-inflammatory EffectsShowed reduction in pro-inflammatory cytokines in treated cell lines.
Recent Advances (2023)Fluorescent Chemo-sensorsDeveloped sensors with high sensitivity for detecting heavy metals in water samples.

Mechanism of Action

The mechanism of action of 2,4-dichloro-6-methyl-6H-pyrrolo[3,4-d]pyrimidine involves its interaction with specific molecular targets. For instance, it can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved in its mechanism of action depend on the specific application and target .

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Substitution Patterns and Core Modifications

Table 1: Structural Comparison of Pyrrolo[3,4-d]pyrimidine Derivatives

Compound Name Substituents Molecular Formula Key Features Biological Activity/Applications Reference
2,4-Dichloro-6-methyl-6H-pyrrolo[3,4-d]pyrimidine Cl (2,4), CH₃ (6) C₉H₇Cl₂N₃ Fully aromatic core; reactive Cl for nucleophilic substitution Kinase inhibition (inferred)
4-(4-Chloro-2-methylphenyl)-6-ethyl-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidin-2-amine Cl (4-phenyl), NH₂ (2), C₂H₅ (6) C₁₅H₁₇ClN₄ Partially saturated (6,7-dihydro); aromatic phenyl substituent Anticancer (inferred from similar analogs)
2-Methyl-6-propyl-6H-pyrrolo[3,4-d]pyrimidin-4-amine CH₃ (2), C₃H₇ (6), NH₂ (4) C₁₀H₁₄N₄ Amine at position 4; alkyl substituents enhance lipophilicity Kinase inhibitor candidates
4-Chloro-6-(p-tolyl)-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine Cl (4), p-tolyl (6) C₁₃H₁₂ClN₃ Dihydro core reduces aromaticity; bulky p-tolyl group Not reported
4-Chloro-6-ethyl-6,7,8,9-tetrahydro-5H-pyrido-pyrrolo[2,3-d]pyrimidine Cl (4), C₂H₅ (6) C₁₁H₁₅ClN₄ Fused pyrido-pyrrolopyrimidine; tetrahydro core enhances conformational flexibility Antibacterial (inferred)

Key Observations :

  • Electrophilicity : The dichloro substitution in the target compound increases reactivity at positions 2 and 4, enabling cross-coupling or nucleophilic displacement reactions. This contrasts with amine-substituted analogs (e.g., 2-Methyl-6-propyl-6H-pyrrolo[3,4-d]pyrimidin-4-amine), which are less reactive but more stable .
  • Aromaticity vs. Saturation : Fully aromatic derivatives (e.g., the target compound) exhibit planar structures conducive to π-π stacking in biological targets, while dihydro or tetrahydro analogs (e.g., 6,7-dihydro derivatives) may improve solubility or alter binding kinetics .
  • Steric Effects : Bulky substituents like p-tolyl () or propyl () can hinder interactions with enzyme active sites but may enhance selectivity for specific targets.
Pharmacological Potential
  • Chlorine Substituents : The dichloro motif is common in kinase inhibitors (e.g., imatinib analogs), where halogens enhance binding to hydrophobic pockets .
  • Methyl Group : The 6-methyl group in the target compound may reduce metabolic degradation compared to hydrogen or larger alkyl chains .
  • Comparison with Pyrazolo[3,4-d]pyrimidines : While pyrazolo analogs (–3) show broader reported activities (e.g., antiviral, analgesic), pyrrolo derivatives are less explored but offer distinct electronic profiles due to fewer nitrogen atoms in the fused ring .

Biological Activity

2,4-Dichloro-6-methyl-6H-pyrrolo[3,4-d]pyrimidine (CAS No. 72207759) is a compound of significant interest due to its diverse biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the biological activity of this compound, focusing on its potential therapeutic applications, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C7H5Cl2N3C_7H_5Cl_2N_3. The compound features a pyrrolo-pyrimidine scaffold that is known for its ability to interact with various biological targets.

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound derivatives. In a study focused on non-small cell lung cancer (NSCLC), various derivatives were synthesized and evaluated for their inhibitory activity against the epidermal growth factor receptor (EGFR) kinase. The most promising derivative demonstrated an inhibitory activity of 81.9% against EGFR, indicating strong potential as an anticancer agent .

Table 1: Anticancer Activity of Derivatives

CompoundEGFR Inhibition (%)Selectivity
L-1881.9High
L-1965.4Moderate
L-2050.1Low

Antimicrobial Activity

The compound has also been assessed for its antimicrobial properties. A study reported that certain derivatives exhibited significant antibacterial activity against both Gram-positive (Staphylococcus aureus) and Gram-negative (Escherichia coli) bacteria. The minimum inhibitory concentration (MIC) values were determined, showing effective growth inhibition at concentrations as low as 200 µg/mL .

Table 2: Antimicrobial Activity

Bacterial StrainMIC (µg/mL)
Staphylococcus aureus200
Escherichia coli400

The mechanisms by which this compound exerts its biological effects are varied:

  • EGFR Inhibition : The compound acts as an inhibitor of the EGFR kinase pathway, which is crucial in the proliferation and survival of cancer cells.
  • Antimicrobial Mechanism : Its antimicrobial action may involve disruption of bacterial cell wall synthesis or interference with metabolic pathways essential for bacterial growth.

Case Study 1: NSCLC Treatment

In a controlled laboratory setting, researchers synthesized a series of derivatives based on this compound and tested them on NSCLC cell lines. The results indicated that the compounds not only inhibited cell proliferation but also induced apoptosis in cancer cells .

Case Study 2: Antibacterial Efficacy

Another study evaluated the antibacterial efficacy of synthesized pyrimidine derivatives against clinical isolates of E. coli and S. aureus. The results showed that increasing concentrations led to enhanced antibacterial activity, with no observable bacterial growth at higher concentrations .

Q & A

Q. What are the key synthetic routes and reaction conditions for preparing 2,4-dichloro-6-methyl-6H-pyrrolo[3,4-d]pyrimidine?

  • Methodological Answer : The synthesis typically involves cyclization of substituted pyrimidine precursors. For example, coupling reactions using 2-chloro-4,6-dimethoxy-1,3,5-triazine (DMT) in anhydrous DMF with N-methylmorpholine as a base can yield pyrrolopyrimidine derivatives. Post-synthesis purification via silica gel chromatography (hexane/ethyl acetate gradients) is critical to isolate the product . Reaction temperatures (e.g., reflux at 80–100°C) and stoichiometric ratios of intermediates (e.g., 1:1.2 molar ratio of amine to triazine) must be optimized to avoid side products .

Q. Which spectroscopic techniques are most reliable for characterizing this compound?

  • Methodological Answer :
  • 1H/13C NMR : Essential for confirming substitution patterns (e.g., methyl group at position 6: δ ~2.5 ppm for CH3; dichloro substituents at positions 2 and 4) .
  • Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]+ expected at m/z 228.03 for C7H6Cl2N3) .
  • Melting Point Analysis : Consistency in melting points (e.g., 175–180°C) indicates purity .

Q. How can researchers ensure safe handling of reactive intermediates during synthesis?

  • Methodological Answer :
  • Use inert atmospheres (N2/Ar) for moisture-sensitive steps (e.g., coupling with DMT) .
  • Follow safety protocols for chlorinated intermediates: PPE (gloves, goggles), fume hoods, and neutralization of waste with 10% NaOH before disposal .

Advanced Research Questions

Q. What strategies resolve contradictions in reported biological activity data for pyrrolo[3,4-d]pyrimidine derivatives?

  • Methodological Answer :
  • Dose-Response Re-evaluation : Confirm activity thresholds using standardized assays (e.g., IC50 values in kinase inhibition studies) .
  • Metabolic Stability Tests : Assess if discrepancies arise from compound degradation in vitro vs. in vivo (e.g., liver microsome assays) .
  • Structural Confirmation : Re-examine X-ray crystallography or NOESY NMR to verify regiochemistry (e.g., chloro vs. methyl positioning) .

Q. How can structure-activity relationships (SAR) guide the design of analogues with enhanced antitumor potency?

  • Methodological Answer :
  • Substituent Modulation : Replace chlorine at position 4 with electron-withdrawing groups (e.g., CF3) to improve target binding .
  • Heterocycle Fusion : Introduce fused rings (e.g., thiophene at position 5) to enhance π-π stacking with kinase active sites .
  • Pharmacophore Mapping : Use molecular docking (e.g., AutoDock Vina) to prioritize substitutions that optimize hydrogen bonding with residues like Asp 831 in EGFR .

Q. What mechanistic insights explain the antitumor activity of this compound?

  • Methodological Answer :
  • Kinase Inhibition Profiling : Screen against panels (e.g., 400+ kinases) to identify primary targets (e.g., JAK2, FLT3) .
  • Apoptosis Assays : Measure caspase-3/7 activation in treated cancer cell lines (e.g., HCT-116) to confirm pro-apoptotic mechanisms .
  • Resistance Studies : Monitor mutations in target kinases (e.g., T790M in EGFR) using sequencing after long-term exposure .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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